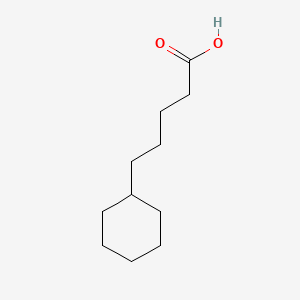

Cyclohexanepentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2038. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclohexylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUHUYBRWUUAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208296 | |

| Record name | Cyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-88-9 | |

| Record name | Cyclohexanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanevaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Cyclohexylpentanoic Acid from Cyclohexane

Executive Summary

This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for producing 5-cyclohexylpentanoic acid, starting from the fundamental hydrocarbon, cyclohexane. Given the inherent chemical inertness of cyclohexane, a direct, single-step conversion is not feasible. Therefore, this document details a well-established, two-stage synthetic strategy: 1) an initial Friedel-Crafts-type acylation of cyclohexane with glutaric anhydride to construct the carbon skeleton and yield the keto-acid intermediate, 5-cyclohexyl-5-oxopentanoic acid, and 2) a subsequent deoxygenation of the keto group to furnish the final product. We will critically examine two primary methods for the reduction step—the Clemmensen and Wolff-Kishner reductions—providing detailed protocols and a comparative analysis to guide researchers in selecting the optimal method based on substrate compatibility and laboratory conditions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Synthetic Challenge and Strategic Approach

Long-chain aliphatic carboxylic acids bearing cycloalkyl moieties are important structural motifs in medicinal chemistry and materials science. 5-Cyclohexylpentanoic acid, with its combination of a flexible pentanoic acid chain and a bulky, lipophilic cyclohexyl group, represents a valuable building block. However, its synthesis presents a classic challenge in organic chemistry: the selective functionalization of a saturated hydrocarbon. Cyclohexane, lacking π-electrons or inherent functional groups, is notoriously unreactive.[1]

Direct C-H activation strategies are an area of active research but often lack the scalability and substrate scope required for routine synthesis.[2] A more classical and reliable approach involves a two-part strategy that first builds the required carbon framework and then refines the functionality. Our chosen pathway is designed for its logical consistency and reliance on well-understood, high-yielding reactions:

-

Carbon-Carbon Bond Formation: Acylation of cyclohexane with a five-carbon electrophile to create 5-cyclohexyl-5-oxopentanoic acid.[3]

-

Functional Group Interconversion: Reduction of the ketone in the intermediate to a methylene group, yielding the target 5-cyclohexylpentanoic acid.[4][5]

This document will dissect each stage, focusing on the mechanistic rationale behind procedural choices, ensuring a thorough understanding for reproducible and optimized synthesis.

Overall Synthetic Pathway

The transformation from cyclohexane to 5-cyclohexylpentanoic acid is efficiently achieved in two principal steps, as illustrated below.

Caption: Laboratory workflow for the Clemmensen reduction.

Protocol:

-

Prepare Zinc Amalgam: Wash zinc granules with 5% HCl to activate the surface. In a fume hood, briefly swirl the activated zinc with a 2% aqueous solution of mercury(II) chloride (HgCl₂). Decant the solution and wash the resulting amalgam with water. Caution: Mercury compounds are highly toxic.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, water, and toluene (as a co-solvent to aid solubility).

-

Addition of Substrate: Add the 5-cyclohexyl-5-oxopentanoic acid to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with stirring for 4-8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

-

Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with two additional portions of toluene.

-

Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 5-cyclohexylpentanoic acid.

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is the complementary method to the Clemmensen, performing the same ketone-to-alkane transformation but under strongly basic conditions. [6][7]This makes it ideal for substrates that are sensitive to strong acid.

Mechanism: The reaction proceeds in two stages. First, the ketone reacts with hydrazine (N₂H₄) to form a hydrazone intermediate. Then, in the presence of a strong base (like KOH) and high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂)—a thermodynamically powerful driving force—generates a carbanion, which is then protonated by the solvent to give the final alkane product. [7][8]The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows both steps to be conveniently performed in a single pot. [6]

Caption: Laboratory workflow for the Wolff-Kishner reduction.

Protocol:

-

Reaction Setup: In a flask equipped with a distillation head and a high-temperature thermometer, combine 5-cyclohexyl-5-oxopentanoic acid, diethylene glycol, hydrazine hydrate (excess), and potassium hydroxide (KOH) pellets.

-

Hydrazone Formation: Heat the mixture to approximately 130-140 °C for 1-2 hours. Water and excess hydrazine will begin to distill off.

-

Decomposition: Once the initial distillation ceases, allow the temperature to rise to 190-200 °C. Maintain this temperature until the evolution of nitrogen gas stops (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify with dilute HCl to protonate the carboxylate salt.

-

Extraction and Isolation: Extract the product from the aqueous mixture using diethyl ether or a similar solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Comparative Analysis of Reduction Methods

The selection of the reduction method is a critical decision based on the chemical properties of the substrate.

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Conditions | Strongly Acidic (Conc. HCl) [9] | Strongly Basic (KOH/NaOH) [6] |

| Reagents | Zinc Amalgam (Zn(Hg)) [10] | Hydrazine (N₂H₄), Base [7] |

| Temperature | Reflux (~100 °C) | High Temperature (180-200 °C) [6] |

| Advantages | Good for acid-stable compounds; uses common lab reagents. | Excellent for base-stable, acid-sensitive compounds. [6] |

| Disadvantages | Incompatible with acid-sensitive groups (e.g., some esters, acetals); uses toxic mercury. [9] | Incompatible with base-sensitive groups (e.g., esters, halides); sterically hindered ketones react slowly. [6] |

| Choice for this Synthesis | Both are suitable as the substrate contains only a stable ketone and a carboxylic acid. The Clemmensen may be slightly more convenient if mercury handling protocols are in place. |

Conclusion

The synthesis of 5-cyclohexylpentanoic acid from cyclohexane is a prime example of strategic, multi-step organic synthesis. By overcoming the low reactivity of the starting alkane with a robust Friedel-Crafts-type acylation, the core molecular structure is efficiently assembled. The subsequent deoxygenation of the keto-acid intermediate can be reliably achieved using either the acid-mediated Clemmensen reduction or the base-mediated Wolff-Kishner reduction. The choice between these classic methods provides operational flexibility, allowing the synthesis to be adapted based on available equipment and safety protocols. This guide provides the fundamental chemical principles and detailed, actionable protocols necessary for researchers to successfully execute this synthesis.

References

-

Wikipedia contributors. (2024). Carbonyl reduction. Wikipedia, The Free Encyclopedia. [Link]

-

Sharma, S. K., & Parmar, A. (2021). Unique reactivity modes of cyclohexane carboxylic acids: scope of aliphatic carboxylic acids. ResearchGate. [Link]

-

López-Linares, F., et al. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. MDPI. [Link]

-

Vedantu. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]

-

Wikipedia contributors. (2024). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]

-

YouTube. (2022). Synthesis cyclohexane carboxylic acid from cyclohexane. [Link]

-

Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]

-

Garg, N. K., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC - NIH. [Link]

-

Annamalai University. (n.d.). CLEMMENSEN REDUCTION. [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

Wikipedia contributors. (2024). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]

-

YouTube. (2018). Clemmensen Reduction. [Link]

-

ResearchGate. (n.d.). (A) Four‐step synthesis of cyclohexene carboxylic acids from galactose.... [Link]

-

YouTube. (2018). 19.6c Mechanism for the Wolff Kishner Reduction. [Link]

-

Juniper Publishers. (2024). The Clemmensen Reduction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Cyclohexyl-5-oxopentanoic acid | C11H18O3 | CID 298881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Natural Occurrence of Cycloalkane Carboxylic Acids: From Biosynthesis to Biological Significance

Abstract

Cycloalkane carboxylic acids (CCAs) represent a structurally diverse class of naturally occurring molecules characterized by a saturated or partially unsaturated carbocyclic ring appended to a carboxylic acid moiety. This guide provides an in-depth technical overview of the natural occurrence of these compounds, targeting researchers, scientists, and professionals in drug development. We traverse the landscape of CCAs, from their origins in microbial, plant, and animal sources to the intricate biosynthetic pathways that govern their formation. Key classes, including the petrogenically-derived naphthenic acids, the phytogenic cyclopentenyl fatty acids like chaulmoogric acid, and the physiologically critical prostaglandins in animals, are discussed in detail. The guide elucidates the profound biological activities and pharmacological relevance of these molecules, spanning from inflammatory mediation and antimicrobial action to their environmental impact. Furthermore, we present established methodologies for their extraction, isolation, and characterization, providing both theoretical grounding and practical protocols. This document is designed to serve as a foundational resource, bridging fundamental biochemistry with applied science and highlighting the continued importance of CCAs in both natural systems and therapeutic innovation.

Introduction to Cycloalkane Carboxylic Acids (CCAs)

Cyclic structures are a ubiquitous and vital motif in the architecture of biologically active molecules.[1][2][3] When combined with a carboxylic acid functional group, this scaffold gives rise to the diverse family of cycloalkane carboxylic acids (CCAs).

1.1 Defining the Chemical Class: Structure and Nomenclature

At its core, a CCA consists of a ring of carbon atoms (a cycloalkane) to which a carboxyl group (-COOH) is attached, either directly or via an aliphatic side chain. The ring size can vary, with cyclopentane and cyclohexane rings being particularly common in nature.[4][5] The general chemical formula for many simple CCAs is CnH2n+ZO2, where 'n' represents the number of carbon atoms and 'Z' is a negative integer indicating the degree of hydrogen deficiency due to ring formation.[4][6] This family includes well-known compounds such as prostaglandins, which feature a 20-carbon skeleton with a central five-membered ring, and chrysanthemic acid, which contains a cyclopropane ring.[7][8][9]

1.2 Significance in Biology and Pharmacognosy

The natural occurrence of CCAs is widespread across the plant and animal kingdoms, where they fulfill critical biochemical roles.[10] Prostaglandins, for instance, are powerful, locally-acting signaling molecules in animals that regulate a vast array of physiological processes, including inflammation, blood clotting, and uterine contractions.[8][11][12] In the plant world, compounds like chaulmoogric acid have a long history in traditional medicine for treating diseases like leprosy, while jasmonates (which include tuberonic acid) act as key plant development hormones.[13][14][15] From a drug development perspective, the rigid, defined shape conferred by the cycloalkane ring is a desirable feature, as it can reduce the number of rotatable bonds and enhance binding specificity, bioavailability, and overall efficacy of therapeutic agents.[1][2][3]

Major Classes and Natural Sources of CCAs

The distribution of CCAs in nature is vast, with distinct classes originating from microbial, plant, and animal sources. Each class possesses unique structural features and biological contexts.

2.1 Microbial Origins

Microorganisms are prolific producers and metabolizers of CCAs. Their activities contribute to both the formation and degradation of these compounds in the environment.

-

Naphthenic Acids (NAs): These are a complex mixture of alkyl-substituted cycloaliphatic carboxylic acids, predominantly containing cyclopentane and cyclohexane rings.[4][5] NAs are famously associated with petroleum deposits, where they are formed as a result of the aerobic microbial biodegradation of hydrocarbons.[4][5][16] They are considered a major factor in the acidity and viscosity of heavy crude oils and are notable for their toxicity to aquatic life, posing a significant challenge in the remediation of oil sands tailings waters.[4][5][6]

-

Cyclohexane Carboxylic Acid (CHCA): CHCA serves as a metabolic intermediate in the microbial degradation of various cyclic compounds.[17] Bacteria such as Acidovorax sp. and Chelatococcus sp. have been isolated that can utilize cyclohexane as their sole carbon source, metabolizing it through a pathway involving CHCA.[18] Both aerobic and anaerobic degradation pathways for CHCA have been documented in various microorganisms.[17][19]

-

ω-Cyclopentane Fatty Acids: Certain bacteria can synthesize novel fatty acids when provided with specific primers. For example, Bacillus subtilis can utilize cyclopentane carboxylic acid to produce ω-cyclopentane undecanoic and tridecanoic acids, which have demonstrated antibacterial activity.[20]

2.2 Plant-Derived CCAs

Plants synthesize a variety of CCAs, many of which possess potent biological activities that have been exploited in traditional and modern medicine.

-

Chaulmoogric and Hydnocarpic Acids: These are cyclopentenyl fatty acids, characterized by a cyclopentene ring at the terminus of a long aliphatic chain.[14] They are the primary active constituents of chaulmoogra oil, which is obtained from the seeds of plants in the Flacourtiaceae family, such as Hydnocarpus wightiana.[13][14][21][22] Historically, this oil was a principal treatment for leprosy due to the potent antimycobacterial properties of these unique fatty acids.[15]

-

Chrysanthemic Acid: This compound, which features a cyclopropane ring, is found as esters in the flowers of the chrysanthemum plant.[9] These esters, known as pyrethrins, are potent natural insecticides.

-

Jasmonates: This family of plant hormones, which includes tuberonic acid, contains a cyclopentyl or cyclopentenyl moiety. They play crucial roles in regulating plant development, including tuber formation in potatoes, and response to stress.[15]

2.3 Animal-Derived CCAs

In animals, the most prominent class of CCAs are the eicosanoids, which are derived from 20-carbon fatty acids and function as critical signaling molecules.

-

Prostaglandins (PGs) and Thromboxanes: PGs are a group of physiologically active lipid compounds derived enzymatically from arachidonic acid.[11] They are found in almost every tissue in humans and other animals and are synthesized by nearly all nucleated cells.[8][11] Structurally, they consist of a 20-carbon skeleton that incorporates a five-membered cyclopentane ring.[7][8][12] PGs are powerful, locally-acting vasodilators and mediators of inflammation, pain, and fever.[7][11][12] Thromboxanes, which are structurally related, are potent vasoconstrictors and promoters of platelet aggregation.[11]

| Class of CCA | Core Ring Structure | Primary Natural Source | Key Examples | Biological/Industrial Significance |

| Naphthenic Acids | Cyclopentane, Cyclohexane | Petroleum Deposits (Microbial Biodegradation) | Complex mixture | Industrial surfactants, corrosion agents, environmental contaminants.[6][16] |

| Cyclopentenyl Fatty Acids | Cyclopentene | Plants (e.g., Hydnocarpus species) | Chaulmoogric Acid, Hydnocarpic Acid | Antimycobacterial (historical leprosy treatment).[13][15][22] |

| Prostaglandins | Cyclopentane | Animals (from Arachidonic Acid) | PGE2, PGF2α, PGI2 | Inflammation, pain signaling, vasodilation, uterine contraction.[7][8][11] |

| Chrysanthemic Acid | Cyclopropane | Plants (Chrysanthemum species) | Chrysanthemic Acid Esters (Pyrethrins) | Natural insecticides.[9] |

| Jasmonates | Cyclopentane | Plants | Tuberonic Acid | Plant hormones regulating growth and stress responses.[15] |

Biosynthetic Pathways

The synthesis of CCAs in nature follows highly specific and regulated enzymatic pathways. Understanding these pathways is crucial for both fundamental biological insight and potential biotechnological applications.

3.1 Biosynthesis of Prostaglandins from Arachidonic Acid (The Cyclooxygenase Pathway)

Prostaglandins are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, via the cyclooxygenase (COX) pathway.[11] This pathway is initiated by the enzyme prostaglandin H synthase, which has two isoforms, COX-1 and COX-2.[23] The enzyme first catalyzes the addition of two molecules of oxygen to arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2). This is followed by a peroxidase reaction that converts PGG2 to prostaglandin H2 (PGH2). PGH2 is a critical branch point and is subsequently converted into various specific prostaglandins (like PGE2, PGF2α) and thromboxanes by different tissue-specific isomerase and synthase enzymes.[11][23]

Caption: The Cyclooxygenase (COX) pathway for prostaglandin biosynthesis.

3.2 Microbial Pathways for Cyclohexane Carboxylic Acid Metabolism

The microbial degradation of CHCA can proceed through different routes depending on the organism and the presence of oxygen.

-

Aerobic Pathway: In many aerobic bacteria, the pathway involves the aromatization of the cycloalkane ring. For instance, an Arthrobacter species degrades CHCA by first converting it to 4-ketocyclohexanecarboxylic acid, which is then aromatized to p-hydroxybenzoic acid.[19] This aromatic intermediate is then funneled into common aromatic degradation pathways.[19]

-

Anaerobic Pathway: In the absence of oxygen, a different strategy is employed. The anaerobic degradation of CHCA in Rhodopseudomonas palustris begins with its activation to cyclohexanoyl-CoA.[17] This is followed by dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA, which then enters the benzoyl-CoA degradation pathway.[17]

Caption: Aerobic microbial degradation pathway of CHCA via aromatization.

Biological Activities and Pharmacological Relevance

The unique structures of naturally occurring CCAs give rise to a wide spectrum of biological activities, making them subjects of intense interest in pharmacology and medicine.

4.1 Prostaglandins: Inflammation, Pain, and Homeostasis

Prostaglandins are arguably the most pharmacologically significant CCAs. They are key mediators of the inflammatory response, causing vasodilation, increased blood flow, and sensitization of pain receptors at sites of injury.[7][12] This is why nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen exert their effects by inhibiting the COX enzymes, thereby blocking prostaglandin synthesis.[12] Beyond inflammation, they regulate diverse functions such as gastric acid secretion, renal blood flow, and the induction of labor through uterine contractions.[7][8]

4.2 Chaulmoogric Acid: Antimycobacterial Activity

The cyclopentenyl fatty acids, chaulmoogric and hydnocarpic acid, are renowned for their activity against Mycobacterium leprae, the causative agent of leprosy.[13] While their precise mechanism is still under investigation, it is believed that these unusual fatty acids interfere with the bacterial cell membrane processes.[22] Their historical success spurred significant interest in the therapeutic potential of cyclic fatty acids for treating mycobacterial infections.

4.3 Naphthenic Acids: Ecotoxicity and Industrial Relevance

While not pharmacologically beneficial, the biological activity of naphthenic acids is of great environmental and industrial importance. NAs are acutely toxic to many aquatic organisms, and their presence in oil sands process-affected water (OSPW) prevents its direct release into the environment.[4][5] Their surfactant-like properties also contribute to the formation of stable emulsions in crude oil, which can cause significant problems during petroleum extraction and refining.[16]

4.4 Synthetic Analogs and Drug Development

The carbocyclic scaffold present in CCAs is a valuable template for medicinal chemists. The conformational rigidity provided by the ring system can lead to higher binding affinity and selectivity for biological targets.[1][2] Consequently, numerous synthetic molecules incorporating cycloalkane carboxylic acid motifs have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and aldo-keto reductases, with applications in cancer and hormone-dependent disease treatments.[1]

Methodologies for Isolation and Characterization

The journey from a biological source to a pure, characterized CCA involves a multi-step process combining extraction, chromatography, and spectroscopy.

5.1 Extraction from Natural Matrices

The initial step is to extract the target compounds from the source material (e.g., plant tissue, microbial culture). The choice of solvent is critical and is based on the polarity of the target CCAs.

Protocol 5.1.1: General Solvent Extraction from Plant Material

-

Material Preparation: Obtain fresh or dried plant material (e.g., seeds, leaves). Grind the material to a fine powder using a blender or mill to increase the surface area for extraction.

-

Solvent Selection: For moderately polar CCAs like chaulmoogric acid, a solvent system like methanol or an ethanol/water mixture is often effective.[22] For less polar compounds, hexane or ethyl acetate may be used.

-

Extraction: Macerate the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with constant stirring for 24-48 hours. Alternatively, use a Soxhlet apparatus for more efficient extraction.

-

Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator to yield the crude extract.

-

Acid-Base Partitioning (Optional): To enrich the acidic fraction, the crude extract can be dissolved in a nonpolar solvent (e.g., diethyl ether) and washed with an aqueous basic solution (e.g., 5% sodium bicarbonate). The CCAs will move into the aqueous layer as their carboxylate salts. The aqueous layer is then isolated and re-acidified (e.g., with 1M HCl) to pH ~2, and the protonated CCAs are back-extracted into an organic solvent. This step significantly purifies the acidic components.

5.2 Chromatographic Purification

The crude extract is a complex mixture requiring further separation. Liquid chromatography is the cornerstone of purification.

Workflow 5.2.1: A Typical Workflow from Crude Extract to Pure Compound

Caption: General workflow for the purification of a natural product.

5.3 Structural Elucidation Techniques

Once a compound is purified, its chemical structure must be determined.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula (High-Resolution MS) of the compound. Fragmentation patterns can give clues about the structure, such as the length of alkyl chains or the presence of the ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.

-

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., C=O of the acid, carbons in the ring).

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms, piecing together the entire molecular skeleton and confirming the structure.

-

Conclusion and Future Perspectives

Naturally occurring cycloalkane carboxylic acids are a fundamentally important class of molecules, demonstrating remarkable structural diversity and profound biological impact. From their role as key physiological regulators in animals to their function as defense compounds in plants and their significance as environmental markers from microbial activity, CCAs are integral to a wide range of biological and industrial systems.

The continued exploration of natural sources, particularly from unique microbial and marine environments, promises the discovery of novel CCAs with potentially new pharmacological activities. Furthermore, advances in synthetic biology and metabolic engineering may enable the heterologous production of valuable CCAs, such as prostaglandin precursors or novel cyclic fatty acids, in engineered microbial hosts. As our understanding of their biosynthesis and mechanisms of action deepens, the cycloalkane carboxylic acid scaffold will undoubtedly remain a fertile ground for discovery and a valuable blueprint for the development of new therapeutics and biochemical tools.

References

- Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods. (n.d.).

- Prostaglandins: Structure, Functions, and Analytical Methods. (n.d.).

- Prostaglandin. (n.d.). Wikipedia.

- Prostaglandins. (2022). Chemistry LibreTexts.

- Naphthenic Acids in Athabasca Oil Sands Tailings Waters Are Less Biodegradable than Commercial Naphthenic Acids. (n.d.). Environmental Science & Technology.

- Prostaglandin | Definition, Function, Synthesis, & Facts. (2025). Britannica.

- Introduction to Prostaglandin. (n.d.).

- Naphthenic Acids in Athabasca Oil Sands Tailings Waters Are Less Biodegradable than Commercial Naphthenic Acids. (n.d.).

- Biodegradation of naphthenic acids. (2025).

- Chaulmoogra Oil. (n.d.). Scribd.

- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023).

- Chaulmoogric acid. (n.d.). Wikipedia.

- Cyclopentyl FA. (n.d.). Cyberlipid.

- The Microbial Degradation of Cyclohexane Carboxylic Acid. (n.d.). Microbiology Society.

- CHEMISTRY OF' LEPROSY DRUGS I' Preface Natural products, chaulmoogra group Historical Chaulmoogra-group plants. (n.d.).

- Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation P

- 20.4 Cycloalkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). eCampusOntario Pressbooks.

- Chemistry and Therapeutic Potential of Chaulmoogra Oil. (n.d.).

- Antibacterial Effect of ω-Cyclopentane Fatty Acids Synthesized by Bacillus subtilis 626 from Cyclopentane Carboxylic Acid. (n.d.). J-Stage.

- Transannular C–H functionalization of cycloalkane carboxylic acids. (2023).

- Transannular C-H functionalization of cycloalkane carboxylic acids. (n.d.).

- Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. (n.d.). NCERT.

- Isolation and characterization of two novel strains capable of using cyclohexane as carbon source. (n.d.).

Sources

- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cec.org [cec.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.4 Cycloalkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. ncert.nic.in [ncert.nic.in]

- 11. Prostaglandin - Wikipedia [en.wikipedia.org]

- 12. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 13. scribd.com [scribd.com]

- 14. Chaulmoogric acid - Wikipedia [en.wikipedia.org]

- 15. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 16. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Isolation and characterization of two novel strains capable of using cyclohexane as carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. ila.ilsl.br [ila.ilsl.br]

- 22. researchgate.net [researchgate.net]

- 23. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Potential Biological Activities of Cyclohexanepentanoic Acid

Foreword

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Cyclohexanepentanoic acid, a carboxylic acid derivative featuring a cyclohexane moiety, represents a scaffold with intriguing, yet underexplored, biological possibilities. While direct, extensive research on this specific molecule is nascent, its structural characteristics and the activities of its analogs suggest a fertile ground for investigation. This technical guide provides a comprehensive framework for exploring the potential antimicrobial, anti-inflammatory, and anticancer activities of this compound. It is designed not as a mere recitation of facts, but as a strategic manual, blending established methodologies with the causal reasoning that underpins robust scientific inquiry.

Molecular Profile and Postulated Mechanisms of Action

This compound (also known as 5-cyclohexylvaleric acid) is a C11 saturated fatty acid with the chemical formula C₁₁H₂₀O₂. Its structure, consisting of a non-polar cyclohexane ring and a polar carboxylic acid head, imparts amphipathic properties that likely govern its biological interactions.

Based on the behavior of structurally related compounds, the potential mechanisms of action for this compound can be hypothesized to include:

-

Disruption of Microbial Cell Membranes: The lipophilic cyclohexane tail could intercalate into the lipid bilayers of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

-

Enzyme Inhibition: The carboxylic acid group may interact with the active sites of various enzymes, potentially inhibiting pathways crucial for microbial survival, inflammatory responses, or cancer cell proliferation.

-

Modulation of Cellular Signaling Pathways: Like other fatty acids, this compound may influence key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to inflammation and carcinogenesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | |

| Molecular Weight | 184.28 g/mol | |

| IUPAC Name | 5-cyclohexylpentanoic acid | |

| Appearance | Liquid | |

| Boiling Point | 126-127 °C at 0.5 mmHg | |

| Density | 0.96 g/mL at 25 °C |

Potential Antimicrobial Activities

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Carboxylic acids and their derivatives have long been recognized for their antimicrobial properties. A structurally similar compound, 11-cyclohexylundecanoic acid, has demonstrated inhibitory effects against Bacillus cereus, Escherichia coli, and Fusarium culmorum. This provides a strong rationale for investigating the antimicrobial potential of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound against various microbial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate containing the broth.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizing the Antimicrobial Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Anti-inflammatory Activities

Chronic inflammation is a key driver of numerous diseases. Fatty acids and their derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM and seed them in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

-

Cytokine Measurement (ELISA):

-

Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Thermochemical properties and stability of 5-cyclohexylpentanoic acid.

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 5-Cyclohexylpentanoic Acid

Authored by: A Senior Application Scientist

Publication Date: January 6, 2026

Abstract

Introduction to 5-Cyclohexylpentanoic Acid

5-Cyclohexylpentanoic acid, also known as 5-cyclohexylvaleric acid, is a carboxylic acid featuring a cyclohexane ring attached to the terminus of a five-carbon aliphatic chain.[1][2] This unique molecular architecture, combining a bulky, nonpolar cyclic group with a polar carboxylic acid function, imparts properties that are of interest in various chemical and pharmaceutical applications. A comprehensive understanding of its thermochemical properties is paramount for predicting its behavior under various processing and storage conditions, ensuring the stability and efficacy of any formulation in which it is a constituent.

Molecular Structure and Physicochemical Properties

The fundamental physicochemical properties of 5-cyclohexylpentanoic acid are summarized in Table 1. These values provide a baseline for understanding its physical state and behavior at ambient conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| IUPAC Name | 5-cyclohexylpentanoic acid | [1] |

| CAS Number | 5962-88-9 | [1][2] |

| Density | 0.96 g/mL at 25 °C | [1][2] |

| Melting Point | 16-17 °C | [1][2][3] |

| Boiling Point | 126-127 °C at 0.5 mmHg | [1][2] |

| Refractive Index | n20/D 1.4656 | [2] |

Projected Thermochemical Properties

Direct experimental values for the enthalpy of formation, entropy, and heat capacity of 5-cyclohexylpentanoic acid are not extensively reported. However, by examining trends in homologous series of long-chain carboxylic acids and related cycloalkane derivatives, we can infer its likely thermochemical characteristics.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation for long-chain carboxylic acids generally decreases with increasing chain length.[4] The presence of the cyclohexyl group, a six-membered ring, introduces ring strain which will influence the overall enthalpy. The conversion of a methyl group in a straight-chain alkane to a carboxylic acid group results in a decrease of approximately 346.74 kJ/mol in the enthalpy of formation.[4] While a precise value for 5-cyclohexylpentanoic acid requires experimental determination, it is expected to be a significant negative value, indicating an exothermic formation from its constituent elements in their standard states.

Entropy (S°)

The entropy of a molecule is related to its degrees of freedom. For 5-cyclohexylpentanoic acid, the flexible pentanoic acid chain and the conformational flexibility of the cyclohexane ring contribute to its overall entropy. As with other long-chain molecules, the entropy will increase with temperature.

Heat Capacity (Cp)

The heat capacity of organic liquids is influenced by molecular structure and intermolecular forces.[5] For 5-cyclohexylpentanoic acid, the ability to form hydrogen bonds through its carboxylic acid group will significantly impact its heat capacity. It is anticipated that the liquid phase will exhibit a relatively high heat capacity due to these intermolecular interactions.

Thermal Stability and Decomposition Pathways

The thermal stability of 5-cyclohexylpentanoic acid is a critical parameter for its handling and application. The primary decomposition pathways for carboxylic acids under thermal stress are decarboxylation and dehydration.[6][7]

-

Decarboxylation: This involves the elimination of carbon dioxide (CO₂) from the carboxyl group. For most simple carboxylic acids, this occurs via a unimolecular heterolytic fission, forming a carbanion intermediate.[1][8]

-

Dehydration: This pathway involves the removal of a water molecule, potentially leading to the formation of an anhydride or other unsaturated products. This process is often catalyzed by the presence of other reagents or surfaces.[7]

The presence of the cyclohexyl group is not expected to fundamentally alter these primary decomposition mechanisms, although it may influence the reaction kinetics.

The following diagram illustrates the potential thermal decomposition pathways for 5-cyclohexylpentanoic acid.

Caption: Potential thermal decomposition pathways for 5-cyclohexylpentanoic acid.

Experimental Determination of Thermochemical Properties

To obtain precise thermochemical data for 5-cyclohexylpentanoic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[9][10]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is ideal for determining the thermal stability and decomposition profile of 5-cyclohexylpentanoic acid.

Objective: To determine the onset of thermal decomposition and characterize the mass loss events.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-cyclohexylpentanoic acid into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The following diagram outlines the experimental workflow for TGA.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] This technique is used to determine thermal transitions such as melting point, enthalpy of fusion, and to observe exothermic decomposition events.

Objective: To determine the melting point, enthalpy of fusion, and observe any exothermic or endothermic events related to decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 5-cyclohexylpentanoic acid into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at -20 °C for 5 minutes to ensure complete solidification.

-

Ramp the temperature from -20 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion. Exothermic peaks at higher temperatures can indicate decomposition.

Safety and Handling

While a specific safety data sheet (SDS) for 5-cyclohexylpentanoic acid is not widely available, general precautions for handling carboxylic acids should be observed.[13][14][15] Carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the known and projected thermochemical properties and stability of 5-cyclohexylpentanoic acid. While a lack of direct experimental data necessitates reliance on analogies to similar compounds, the outlined experimental protocols for TGA and DSC provide a clear pathway for the definitive characterization of this molecule. A thorough understanding of its thermal behavior is essential for its successful application in research and development, particularly within the pharmaceutical industry.

References

-

What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. (2017). Retrieved from [Link]

-

5-Cyclohexylpentanoic acid | CAS#:5962-88-9 | Chemsrc. (n.d.). Retrieved from [Link]

-

Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Retrieved from [Link]

- Gómez-Osorio, A., et al. (2016). Long Chain Saturated and Unsaturated Carboxylic Acids: Filling a Large Gap of Knowledge in Their Enthalpies of Formation. The Journal of Organic Chemistry, 81(24), 12268–12277.

-

Substituent Effects on the Acidity of Carboxylic Acids. (n.d.). Retrieved from [Link]

- CHAPTER 6: Carboxylic Acids and Derivatives: General Chemical Reactivity. (2022). In Organic Chemistry: A Mechanistic Approach. University of Toronto Press.

-

Pyrolysis of Carboxylic Acids. (n.d.). In ResearchGate. Retrieved from [Link]

-

What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? (2019). Retrieved from [Link]

-

Carboxylic Acid Derivatives: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]

-

7.8: Standard Enthalpies of Formation. (2023). In Chemistry LibreTexts. Retrieved from [Link]

- Maksimuk, Y. V., et al. (1998). Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids.

-

SAFETY DATA SHEET - RBNAinfo. (2016). Retrieved from [Link]

-

Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

- Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). In General Chemistry for Gee-Gees. eCampusOntario Pressbooks.

- Domalski, E. S., Evans, W. H., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.

-

Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT. Retrieved from [Link]

- TGA–DSC Combined Coal Analysis as a Tool for QC (Quality Control) and Reactivity Patterns of Coals. (2022). ACS Omega, 7(1), 133–140.

- Zábranský, M., et al. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols.

-

Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved from [Link]

- Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2019).

-

Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. (n.d.). In ResearchGate. Retrieved from [Link]

- TABLE 2-153 Heat Capacities of Inorganic and Organic Liquids [J/(kmol K)]. (n.d.). In Perry's Chemical Engineers' Handbook.

-

15.3: Physical Properties of Carboxylic Acids. (2022). In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mt.com [mt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tainstruments.com [tainstruments.com]

- 12. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

Solubility of Cyclohexanepentanoic acid in various organic solvents.

An In-depth Technical Guide to the Solubility of Cyclohexanepentanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 5-cyclohexylvaleric acid). We delve into the molecular properties that govern its solubility, explore its predicted behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for applications ranging from synthesis and purification to formulation and environmental analysis.

Molecular Architecture and Physicochemical Profile of this compound

This compound (C₁₁H₂₀O₂) is a carboxylic acid featuring a unique amphipathic structure: a non-polar, bulky cyclohexane ring connected to a five-carbon aliphatic chain, which is terminated by a polar carboxylic acid functional group.[1] This dual nature is the primary determinant of its solubility behavior.

The non-polar moiety, comprising the cyclohexane and pentyl groups, is hydrophobic and favors interactions with non-polar solvents through van der Waals forces. The carboxylic acid group, conversely, is hydrophilic, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar solvents. The overall solubility in a given solvent is a direct result of the interplay between these two opposing characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-cyclohexylpentanoic acid | [1] |

| Synonyms | 5-Cyclohexylvaleric acid | [2] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][3] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Physical Form | Liquid (at 25 °C) | [2] |

| Melting Point | 16-17 °C | [1][2] |

| Boiling Point | 126-127 °C at 0.5 mmHg | [1][2] |

| Density | 0.96 g/mL at 25 °C | [1][2] |

| Predicted XlogP | 3.9 | [4] |

The high predicted XlogP value of 3.9 indicates a significant lipophilic (oil-loving) character, suggesting that solubility will be favored in non-polar organic solvents over polar solvents like water.[4]

Caption: Molecular structure of this compound.

Guiding Principles of Solubility: A Mechanistic View

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[5] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Van der Waals Forces: The large, non-polar cyclohexane and alkyl chain of this compound interact primarily through London dispersion forces. These forces are dominant when dissolving in non-polar (lipophilic) solvents like hexane, toluene, and diethyl ether.

-

Dipole-Dipole Interactions & Hydrogen Bonding: The carboxylic acid group (-COOH) is highly polar and capable of forming strong hydrogen bonds.[5] This allows for favorable interactions with polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO). In polar protic solvents, the acid can act as both a hydrogen bond donor and acceptor. In aprotic solvents, it primarily acts as a donor to the solvent's acceptor atom (like the oxygen in acetone).

The significant size of the hydrophobic portion of this compound relative to its single polar functional group suggests that its water solubility will be very low, a common trend for carboxylic acids as the carbon chain length increases.[5][6][7] However, its solubility in organic solvents, particularly those with moderate to low polarity, is expected to be high.[5]

Caption: Solute-solvent interaction logic.

Predicted Solubility Profile in Common Organic Solvents

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvent | Polarity | Key Interaction | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low | van der Waals | High | The large hydrophobic moiety of the solute interacts favorably with the non-polar solvent.[5][8] |

| Polar Aprotic | Acetone, THF | Medium | Dipole-Dipole | High | The solvent's dipole can interact with the polar -COOH group, while its organic body solvates the non-polar tail. |

| Polar Aprotic | DMSO, DMF | High | Dipole-Dipole | Moderate to High | Highly polar solvents may prefer self-association, but are still expected to effectively solvate the acid. |

| Polar Protic | Ethanol, Methanol | High | Hydrogen Bonding | High | Alcohols can form hydrogen bonds with the -COOH group and have sufficient alkyl character to solvate the hydrophobic tail.[5] |

| Ethers | Diethyl Ether | Low | Dipole-Dipole | High | Ether can act as a hydrogen bond acceptor for the -COOH group and effectively solvates the non-polar part.[5] |

| Halogenated | Dichloromethane | Medium | Dipole-Dipole | High | Offers a good balance of polarity to interact with the -COOH group without repelling the hydrophobic tail. |

Self-Validating Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities and establish quantitative limits, the following robust protocol is recommended. This method is designed to be self-validating by approaching saturation from both undersaturated and oversaturated states.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)[2]

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

-

Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a standard curve of response versus concentration. This is crucial for accurate quantification.

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a vial (e.g., 200 mg to 2 mL of solvent). This ensures that saturation will be reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the time to equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop stirring and allow the excess solid (if any, as the acid is liquid) or undissolved phase to settle for at least 1 hour within the temperature bath.

-

Carefully withdraw a sample from the supernatant (the clear, saturated liquid phase) using a pipette or syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your standard curve.

-

Analyze the diluted sample using the validated analytical method.

-

Calculate the concentration of the saturated solution by applying the dilution factor. This value represents the solubility.

-

-

Validation and Trustworthiness:

-

Perform the experiment in triplicate to ensure reproducibility.

-

The protocol's trustworthiness is established by ensuring complete equilibrium, preventing solvent loss, and using a validated, linear analytical method for quantification.

-

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

This compound's solubility is dictated by its pronounced amphipathic structure. The large, non-polar framework leads to high solubility in a wide array of common organic solvents, including non-polar, polar aprotic, and polar protic types. Its behavior is a classic example of the "like dissolves like" principle, modulated by the hydrogen bonding capability of its terminal carboxylic acid group. For precise applications in research and development, the predictive analysis in this guide should be complemented by the robust, quantitative experimental protocol provided, ensuring data of the highest scientific integrity.

References

-

Title: Physical Properties of Carboxylic Acids Source: CK-12 Foundation URL: [Link]

-

Title: this compound (C11H20O2) Source: PubChemLite URL: [Link]

-

Title: Cyclohexanecarboxylic acid - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: this compound | C11H20O2 | CID 94769 Source: PubChem URL: [Link]

-

Title: How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Source: Quora URL: [Link]

-

Title: What is the solubility of hexanoic acid? How can this be determined? Source: Quora URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University Handout URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C11H20O2 | CID 94769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Analytical methods for quantifying Cyclohexanepentanoic acid in environmental samples.

Application Note & Protocol

Title: Quantitative Analysis of Cyclohexanepentanoic Acid in Environmental Matrices using Chromatographic Methods

Abstract

This compound (CHPA), a saturated fatty acid, is of growing interest in environmental science due to its potential persistence and role in industrial processes and biological systems.[1] Accurate quantification of CHPA in complex environmental matrices such as water and soil is crucial for assessing its environmental fate and toxicological impact. This document provides detailed protocols for the extraction and quantification of CHPA from environmental samples using Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method is also discussed. The methodologies are designed to provide high sensitivity, selectivity, and reproducibility for researchers and analytical scientists.

Introduction: The Analytical Challenge

This compound (5-cyclohexylpentanoic acid) is a carboxylic acid derivative with a molecular formula of C₁₁H₂₀O₂.[1] Its structure, comprising a cyclohexane ring attached to a pentanoic acid chain, gives it specific physicochemical properties that influence its environmental behavior, such as adsorption to mineral surfaces.[1] The monitoring of CHPA in environmental compartments is essential for understanding its distribution and potential ecological effects.

The quantification of CHPA presents several analytical challenges. Its polarity and potential for hydrogen bonding can lead to poor chromatographic peak shape and low volatility, making direct analysis by GC difficult.[2] Furthermore, the concentrations in environmental samples are often low, requiring sensitive analytical instrumentation and efficient sample preparation to remove interfering matrix components.[3] This application note details robust methods to overcome these challenges, focusing on a comprehensive sample preparation strategy followed by sensitive chromatographic detection.

Sample Collection and Handling

Proper sample collection and storage are paramount to ensure the integrity of the analytical results.

-

Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. To inhibit microbial activity, acidify the samples to a pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) immediately after collection. Store the samples at 4°C and analyze them as soon as possible.

-

Soil and Sediment Samples: Collect soil and sediment samples using clean stainless steel or glass containers. Store the samples at -20°C to minimize analyte degradation prior to extraction. Before extraction, samples should be lyophilized or air-dried and sieved to ensure homogeneity.

Sample Preparation: Isolating CHPA from Complex Matrices

The key to accurate quantification is the effective isolation of CHPA from the sample matrix. Solid Phase Extraction (SPE) is a highly effective technique for aqueous samples, while solvent extraction is typically used for solid samples.[4][5][6]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol utilizes a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange mechanisms for enhanced selectivity for acidic compounds like CHPA.[4][7]

Materials:

-

Mixed-mode SPE cartridges (e.g., Reversed-Phase/Weak Anion Exchange)

-

Methanol (HPLC grade)

-

Ultrapure water

-

5% Ammonium hydroxide in methanol

-

Formic acid

-

Nitrogen evaporator

Step-by-Step Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. It is crucial not to let the cartridge dry out after this step.[7]

-

Sample Loading: Adjust the pH of the water sample (up to 500 mL) to approximately 6.0. This ensures that the carboxylic acid group of CHPA is deprotonated (ionized), facilitating its retention on the anion-exchange sorbent.[3] Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences. Follow this with a wash of 5 mL of methanol to remove non-polar interferences that are not ionically bound.

-

Elution: Elute the retained CHPA from the cartridge using 10 mL of 5% ammonium hydroxide in methanol. The basic nature of this solvent neutralizes the anionic sites on the sorbent, releasing the analyte.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization and GC-MS analysis or can be reconstituted in a suitable solvent for LC-MS analysis.

Workflow for SPE of CHPA from Water Samples

Caption: Solid-Phase Extraction workflow for CHPA.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert CHPA into a more volatile and thermally stable form suitable for GC-MS analysis. Esterification is a common and effective derivatization method.[8]

Protocol 2: Derivatization and GC-MS Analysis

This protocol describes the derivatization of CHPA to its pentafluorobenzyl (PFB) ester, followed by quantification using GC-MS in negative chemical ionization (NCI) mode, which provides excellent sensitivity for electrophilic derivatives.[9]

Materials:

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Acetone (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Isooctane

-

Internal Standard (e.g., deuterated carboxylic acid)

Step-by-Step Derivatization Procedure:

-

Reconstitution: Reconstitute the dried extract from the SPE procedure in 100 µL of acetone.

-

Addition of Reagents: Add 10 µL of the internal standard solution, 10 µL of PFBBr solution (10% in acetone), and approximately 2 mg of K₂CO₃.

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the esterification reaction.

-

Solvent Exchange: After cooling to room temperature, evaporate the acetone under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of isooctane for injection into the GC-MS.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of the PFB-CHPA derivative. These may need to be optimized for your specific instrument.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic separation. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity.[10] |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Inlet Temp | 280°C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature program designed to separate the analyte from potential interferences.[11] |

| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| MS System | Agilent 5977B or equivalent | A sensitive and robust mass spectrometer. |

| Ionization Mode | Negative Chemical Ionization (NCI) | Provides high sensitivity for the electron-capturing PFB derivative.[9] |

| Reagent Gas | Methane | A common reagent gas for NCI. |

| MS Source Temp | 150°C | Optimized for NCI. |

| MS Quad Temp | 150°C | Optimized for NCI. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte and internal standard.[10] |

| Monitored Ions | To be determined by analyzing a standard of the PFB-CHPA derivative (expect m/z corresponding to [M-PFB]⁻ and other fragments) | Ensures specificity of detection. |

Logical Flow of GC-MS Analysis

Caption: Workflow for CHPA analysis by GC-MS.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For laboratories equipped with LC-MS/MS, this technique offers a powerful alternative that may not require derivatization, thus simplifying sample preparation.[12]

Advantages of LC-MS/MS:

-

High Specificity: Tandem mass spectrometry (MS/MS) provides excellent selectivity, reducing the likelihood of interferences.

-

No Derivatization: Carboxylic acids can often be analyzed directly, saving time and reducing potential sources of error.[13]

-

Suitable for Polar Compounds: LC is well-suited for the analysis of polar and non-volatile compounds.

Brief LC-MS/MS Protocol Outline:

-

Sample Preparation: The eluate from the SPE step can be evaporated and reconstituted in a mobile phase-compatible solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

LC Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to ensure the analyte is in its protonated form for good peak shape.

-

MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion.

Data Analysis and Quality Control

-

Calibration: Prepare a series of calibration standards by spiking known amounts of a certified CHPA standard and the internal standard into a blank matrix extract. Run these standards through the entire derivatization and analysis procedure to construct a calibration curve.

-

Quantification: Quantify CHPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quality Control: Include method blanks, spiked blanks, and matrix spike duplicates in each analytical batch to monitor for contamination, recovery, and precision. The recovery of the matrix spike should typically be within 70-130%.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the GC-NCI-MS method. Actual values will be instrument and matrix-dependent and should be determined by the individual laboratory.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 5 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |

| Linearity (r²) | > 0.995 |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 80 - 120% |

Conclusion

The methods detailed in this application note provide a robust and sensitive approach for the quantification of this compound in environmental water and soil samples. The primary method, involving Solid Phase Extraction followed by derivatization and GC-NCI-MS analysis, offers excellent sensitivity and selectivity. The alternative LC-MS/MS method provides a high-throughput option that simplifies sample preparation. Proper implementation of these protocols, along with rigorous quality control, will enable researchers to generate high-quality data for environmental monitoring and risk assessment of CHPA.

References

-